molecular formula C14H8N2O6 B11549662 (6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

Cat. No.: B11549662
M. Wt: 300.22 g/mol
InChI Key: NZFZKMVXWPQWCN-UHFFFAOYSA-N
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Description

2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The nitro group can be substituted with other functional groups, leading to the formation of new compounds with diverse applications.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, ethylenediamine, and various aromatic aldehydes . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include imines, amines, thioureas, and hydrazones

Scientific Research Applications

2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid has several scientific research applications, including:

    Biology: Investigated for its potential use in biological assays and as a marker for specific biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group and dioxo structure play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid is unique due to its specific structural features, including the presence of a nitro group and a dioxo structure

Properties

Molecular Formula

C14H8N2O6

Molecular Weight

300.22 g/mol

IUPAC Name

2-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid

InChI

InChI=1S/C14H8N2O6/c17-11(18)6-15-13(19)8-3-1-2-7-10(16(21)22)5-4-9(12(7)8)14(15)20/h1-5H,6H2,(H,17,18)

InChI Key

NZFZKMVXWPQWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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